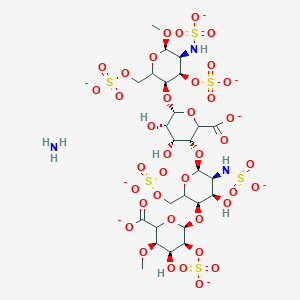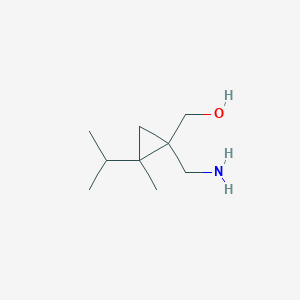
Prednisolona 17-Hemisuccinato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone 17-Hemisuccinate, also known as Prednisolone 17-Hemisuccinate, is a useful research compound. Its molecular formula is C₂₅H₃₂O₈ and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality Prednisolone 17-Hemisuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 17-Hemisuccinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis farmacéutico
Prednisolona 17-Hemisuccinato se utiliza en el desarrollo de nuevos métodos analíticos. Por ejemplo, se ha desarrollado un método de cromatografía líquida de alta resolución (HPLC) para determinar metilprednisolona y sus derivados, incluido this compound {svg_1}. Este método es eficiente, sensible, selectivo y económico, lo que lo convierte en una herramienta valiosa para las aplicaciones de la industria farmacéutica {svg_2}.
Fármacos antiinflamatorios
This compound es un componente clave en los fármacos antiinflamatorios recetados {svg_3}. Se utiliza a gran escala debido a sus potentes propiedades antiinflamatorias {svg_4}.
Tratamiento de diversas enfermedades
This compound se utiliza en el tratamiento de una amplia gama de enfermedades. Estas incluyen afecciones cardíacas, reacciones alérgicas graves, emergencias hipóxicas, enfermedades respiratorias, enfermedades oftálmicas, enfermedades dermatológicas, enfermedades neoplásicas, trastornos hematológicos, afecciones del sistema nervioso y trastornos endocrinos {svg_5}.
Desarrollo de profármacos
This compound se utiliza en el desarrollo de profármacos {svg_6}. Los profármacos son compuestos inactivos que se metabolizan en un fármaco farmacológicamente activo dentro del cuerpo. This compound se puede transformar intramolecularmente para liberar prednisolona libre, lo que lo convierte en un posible candidato para formulaciones de profármacos inyectables {svg_7}.
Moderación de propiedades fisicoquímicas
La introducción de this compound como profármaco puede moderar las propiedades fisicoquímicas del compuesto original {svg_8}. Esto puede mejorar la solubilidad, la estabilidad y la biodisponibilidad del fármaco, mejorando su eficacia terapéutica {svg_9}.
Administración dirigida de fármacos
This compound se puede utilizar para la administración dirigida de fármacos {svg_10}. El profármaco se activa en el sitio de la inflamación, minimizando la exposición sistémica y reduciendo los efectos secundarios {svg_11}.
Safety and Hazards
Prednisolone 17-Hemisuccinate may damage the unborn child. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure, medical attention is advised .
Relevant Papers
Several papers were found that discuss Prednisolone 17-Hemisuccinate. One paper discusses Prednisolone hemisuccinate as a soluble medicinal form of prednisolone . Another paper presents the first successful rapid desensitization to a corticosteroid (methylprednisolone sodium hemisuccinate), performed in a patient with a multiple sclerosis relapse .
Mecanismo De Acción
1. Target of Action: Prednisolone 17-Hemisuccinate primarily targets the glucocorticoid receptor (GR). These receptors are widely distributed in various tissues and play a crucial role in regulating inflammation, immune response, and metabolism .
2. Mode of Action: Upon administration, Prednisolone 17-Hemisuccinate binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, allowing the receptor-ligand complex to translocate into the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines .
3. Biochemical Pathways: Prednisolone 17-Hemisuccinate affects several biochemical pathways, including:
- AP-1 Pathway: Suppression of AP-1, a transcription factor involved in the regulation of genes associated with inflammation and immune response .
Pharmacokinetics:
- Excretion: Metabolites are excreted mainly via the kidneys. The half-life of prednisolone is approximately 2-4 hours .
5. Result of Action: At the molecular level, Prednisolone 17-Hemisuccinate reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. At the cellular level, it decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability. These actions collectively result in potent anti-inflammatory and immunosuppressive effects .
6. Action Environment: The efficacy and stability of Prednisolone 17-Hemisuccinate can be influenced by various environmental factors:
- Light Exposure: Prolonged exposure to light can lead to the breakdown of the compound, necessitating storage in a dark, cool place .
By understanding these aspects of Prednisolone 17-Hemisuccinate, healthcare professionals can optimize its use in treating various inflammatory and autoimmune conditions.
Análisis Bioquímico
Biochemical Properties
Prednisolone 17-Hemisuccinate, like prednisolone, exerts its effects primarily through interactions with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes. This can lead to a variety of effects, including the promotion of gluconeogenesis, increased deposition of glycogen in the liver, inhibition of glucose utilization, anti-insulin activity, increased catabolism of protein, increased lipolysis, and stimulation of fat synthesis and storage .
Cellular Effects
Prednisolone 17-Hemisuccinate can have a wide range of effects on cells. It can suppress the immune response, reducing inflammation and swelling. It can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of pro-inflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of Prednisolone 17-Hemisuccinate involves binding to the glucocorticoid receptor (GR). This binding leads to changes in gene expression, with the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This can result in a variety of effects, including the inhibition of phospholipase A2, decreased synthesis of interleukins, and increased lipolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prednisolone 17-Hemisuccinate can change over time. For example, it has been shown that the drug is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . Over time, this can lead to changes in the drug’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Prednisolone 17-Hemisuccinate can vary with different dosages. For example, studies in rabbits have shown that the drug is rapidly and completely hydrolyzed to methylprednisolone, with identical disposition curves for methylprednisolone regardless of the form of the steroid given .
Metabolic Pathways
Prednisolone 17-Hemisuccinate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to methylprednisolone, a process that involves various enzymes . The drug can also interact with various cofactors and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
Prednisolone 17-Hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble compound, which allows it to be rapidly distributed throughout the body. It can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Prednisolone 17-Hemisuccinate is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Prednisolone 17-Hemisuccinate involves the hemisuccinylation of Prednisolone at the 17-hydroxyl group. This can be achieved through the reaction of Prednisolone with succinic anhydride in the presence of a catalyst such as pyridine. The resulting hemisuccinate ester can then be purified through recrystallization or chromatography.", "Starting Materials": [ "Prednisolone", "Succinic anhydride", "Pyridine", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve Prednisolone in a suitable solvent", "Add succinic anhydride and pyridine to the solution", "Heat the mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain the crude product", "Purify the product through recrystallization or chromatography" ] } | |
Número CAS |
107085-25-6 |
Fórmula molecular |
C₂₅H₃₂O₈ |
Peso molecular |
460.52 |
Sinónimos |
Prednisolone 17-Succinate; 11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione; (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione |
Origen del producto |
United States |
Q1: The provided research focuses on prednisolone 21-hemisuccinate. Why is prednisolone 17-hemisuccinate relevant in this context?
A1: While the research primarily focuses on the 21-hemisuccinate, it highlights that prednisolone 17-hemisuccinate is formed as an intermediate during the hydrolysis of prednisolone 21-hemisuccinate. [] This intramolecular transformation is a crucial step in the eventual release of the active drug, prednisolone, from its prodrug form. Understanding the behavior of this intermediate could be important for optimizing the release kinetics of prednisolone from similar prodrug systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

